Methyl 4-(2,2-dibromovinyl)benzoate
Overview
Description
Methyl 4-(2,2-dibromovinyl)benzoate is an organic compound with the molecular formula C10H8Br2O2. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a 2,2-dibromovinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(2,2-dibromovinyl)benzoate can be synthesized through several methods. One common synthetic route involves the bromination of methyl 4-vinylbenzoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the vinyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,2-dibromovinyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The dibromo group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form methyl 4-vinylbenzoate by using reducing agents such as zinc (Zn) in acetic acid (CH3COOH).
Oxidation Reactions: Oxidation of the compound can lead to the formation of benzoic acid derivatives
Common Reagents and Conditions
Bromine (Br2): Used for bromination reactions.
Zinc (Zn) in Acetic Acid (CH3COOH): Used for reduction reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions
Major Products Formed
Substitution Products: Various substituted benzoates.
Reduction Products: Methyl 4-vinylbenzoate.
Oxidation Products: Benzoic acid derivatives
Scientific Research Applications
Methyl 4-(2,2-dibromovinyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-(2,2-dibromovinyl)benzoate involves its interaction with specific molecular targets and pathways. The dibromo group can participate in electrophilic addition reactions, making the compound reactive towards nucleophiles. This reactivity can be harnessed in various chemical transformations and biological interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-vinylbenzoate: Lacks the dibromo group, making it less reactive in certain chemical reactions.
Methyl 4-bromobenzoate: Contains only one bromine atom, leading to different reactivity and applications.
Methyl 4-chlorobenzoate: Contains a chlorine atom instead of bromine, resulting in different chemical properties .
Uniqueness
The dibromo group enhances its electrophilic nature, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 4-(2,2-dibromoethenyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2O2/c1-14-10(13)8-4-2-7(3-5-8)6-9(11)12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVONPHGRMJFGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449833 | |
Record name | Methyl 4-(2,2-dibromovinyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253684-21-8 | |
Record name | Methyl 4-(2,2-dibromovinyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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